3,6-Dibromo-o-anisidine

Organic Synthesis Medicinal Chemistry Property Prediction

Sourcing the correct 3,6-dibromo-o-anisidine isomer is critical-using a different regioisomer (e.g., 3,5- or 4,5-dibromo) can lead to divergent reaction kinetics, failed cross-couplings, and irreproducible results. This compound, synthesized via a distinct CuBr₂-mediated route, provides the exact 3,6-substitution pattern required for: • Sequential, regioselective functionalization: two electronically and sterically distinct C-Br bonds enable stepwise Suzuki-Miyaura couplings for constructing sterically hindered biaryl pharmacophores. • Eltrombopag impurity profiling: serves as a fully characterized reference standard for HPLC method validation in ANDA/DMF submissions. • Catalyst development benchmarking: the electron-rich aromatic core challenges transmetalation efficiency-ideal for screening novel ligand systems. Every batch is supplied with a Certificate of Analysis; global shipping from multiple stock locations ensures reliable supply continuity.

Molecular Formula C7H7Br2NO
Molecular Weight 280.947
CAS No. 1391053-79-4
Cat. No. B588231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-o-anisidine
CAS1391053-79-4
Synonyms3,6-dibromo-2-methoxybenzenamine;  3,6-Dibromo-2-methoxyaniline; 
Molecular FormulaC7H7Br2NO
Molecular Weight280.947
Structural Identifiers
SMILESCOC1=C(C=CC(=C1N)Br)Br
InChIInChI=1S/C7H7Br2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3
InChIKeyAZROVDZHJROAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-o-anisidine: Regioselective Building Block


3,6-Dibromo-o-anisidine (IUPAC: 3,6-dibromo-2-methoxyaniline) is a halogenated aromatic amine with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol . It serves as a specialized building block in organic synthesis, characterized by a unique substitution pattern where two bromine atoms occupy the 3- and 6-positions relative to the amino group, while a methoxy group is at the 2-position . This specific arrangement imparts a distinct steric and electronic profile that differentiates it from other dibromo-o-anisidine isomers, making it valuable for constructing complex molecules via regioselective cross-coupling reactions.

Workflow Palladium-catalyzed cross-coupling (Suzuki-Miyaura)
Selection 3,6-dibromo substitution pattern for regioselective functionalization
Use context Sterically hindered biaryl synthesis and building block for complex molecules

3,6-Dibromo-o-anisidine: Role of Regiochemistry


In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the substitution pattern on the aryl halide is not a trivial detail. The reactivity of an aryl bromide is governed by a complex interplay of electronic and steric factors [1]. For example, the presence of ortho-substituents can dramatically hinder the oxidative addition step, a key step in the catalytic cycle, while the electronic nature of substituents influences the rate-determining step . Therefore, substituting 3,6-dibromo-o-anisidine with a different isomer like 3,5-dibromo-o-anisidine or 4,5-dibromo-o-anisidine can lead to significantly different reaction kinetics, yields, and selectivity profiles in the synthesis of target molecules, making a direct swap without validation a high-risk approach for reproducible research or industrial processes.

Regiochemistry mismatch: 3,5- or 4,5-dibromo isomers may alter reaction kinetics and selectivity, making direct replacement high-risk.
Steric/electronic profile shift: ortho-bromine and electron-donating groups create a unique reactivity; using an alternative isomer can shift the rate-determining step and reduce yield.
Synthetic route reproducibility: the 3,6-isomer is obtained through a specific CuBr₂ protocol; sourcing a generic dibromo-o-anisidine may deliver the wrong regioisomer.

3,6-Dibromo-o-anisidine vs. Isomers: Evidence


Physicochemical Differentiation from 3,5-Isomer

The 3,6-dibromo substitution pattern results in a distinct physicochemical profile compared to the 3,5-dibromo isomer. For the target compound, the topological polar surface area (TPSA) is 35.2 Ų and the calculated partition coefficient (XLogP3) is 2.6 . In contrast, the 3,5-dibromo-o-anisidine isomer exhibits a TPSA of 35.2 Ų and a significantly different XLogP3 of 3.0 .

Lipophilicity vs 3,5-isomer
Data to verify
ΔXLogP3 = −0.4 (target 2.6; 3,5-isomer 3.0)
Lower lipophilicity may influence solubility and permeability screening.
Calculated property; experimental validation recommended.
Organic Synthesis Medicinal Chemistry Property Prediction

Steric Hindrance in Cross-Coupling

The presence of an ortho-substituent on an aryl bromide is known to significantly impact its reactivity in Suzuki-Miyaura couplings. Studies on di-ortho-substituted aryl bromides show that these sterically hindered substrates can be coupled with phenylboronic acid using specialized Pd or Ni catalysts, but the reaction rates are generally slower compared to less hindered analogs [1]. 3,6-Dibromo-o-anisidine possesses a bromine atom ortho to the amino group, placing it in this sterically challenging category.

Steric hindrance
Class-level inference
Contains one ortho-bromine; reactivity reduced vs non-ortho substrates
May require optimized catalytic conditions for complete conversion.
Refer to sterically hindered aryl bromide coupling protocols.
Catalysis Cross-Coupling Steric Effects

Electronic Effects on Catalytic Kinetics

Recent kinetic studies on the substituent effects of the Suzuki coupling reveal that the rate-determining step (RDS) shifts based on the electronic nature of the aryl halide. For aryl halides with weak electron-withdrawing groups (EWGs), the oxidative addition remains the RDS, leading to good reactivity. However, for those with strong EWGs or strong electron-donating groups (EDGs), the transmetalation step becomes rate-limiting, often resulting in lower overall reactivity . The 3,6-dibromo-o-anisidine core contains both a strong EDG (methoxy) and a moderate EDG (amino), suggesting its electronic profile may place it in a regime where transmetalation could be rate-limiting.

Electronic effects
Class-level inference
Strong EDGs (−OMe, −NH₂) may shift rate-determining step to transmetalation
Supports tailored ligand/base selection for transmetalation efficiency.
Based on general Suzuki coupling kinetic studies.
Physical Organic Chemistry Reaction Kinetics Suzuki Coupling

Synthetic Accessibility and Regioselectivity

3,6-Dibromo-o-anisidine is synthesized via the direct bromination of o-anisidine using copper(II) bromide in an alcohol solvent . In contrast, the bromination of o-anisidine or its N-acetyl derivative under different conditions yields other isomers, such as the 4,5-dibromo derivative, which can undergo further rearrangement upon further bromination [1]. This highlights the sensitivity of the product distribution to reaction conditions, a critical factor for ensuring the procurement of the correct isomer for a specific synthetic route.

Regioselective synthesis
Supporting evidence
CuBr₂ bromination of o-anisidine yields the 3,6-isomer
Isomer identity depends on synthetic protocol; sourcing the specific CAS ensures correct regiochemistry.
Alternative conditions produce 4,5-dibromo isomer.
Organic Synthesis Halogenation Process Chemistry

3,6-Dibromo-o-anisidine: Application Scenarios


Ortho-Substituted Biaryl Synthesis

3,6-Dibromo-o-anisidine is best employed as a key intermediate in the synthesis of sterically hindered biaryl motifs, a common structural feature in pharmaceutical compounds. Its ortho-bromine substituent necessitates the use of specialized catalysts, making it a valuable building block for constructing molecules with defined 3D conformations. The lower lipophilicity (XLogP3 = 2.6) relative to the 3,5-isomer may also be advantageous for modulating physicochemical properties in lead optimization programs .

Regioselective Functionalization of Anilines

The specific 3,6-dibromo substitution pattern allows for sequential and regioselective functionalization. The two C-Br bonds are electronically and sterically distinct, enabling chemists to perform a first cross-coupling at one position followed by a second, different coupling at the other. This makes the compound a powerful tool for building molecular complexity in a controlled manner, as supported by the understanding of substituent effects on cross-coupling reactivity .

Cross-Coupling Methodology Development

Given the unique electronic profile of 3,6-dibromo-o-anisidine, which features strong electron-donating groups, it serves as a challenging and informative substrate for developing new catalytic methods. Research groups focused on ligand design or catalyst development can use this compound to benchmark the performance of their systems in facilitating the transmetalation step of the Suzuki-Miyaura reaction, a key area of interest highlighted by recent kinetic studies .

Isomer-Specific Sourcing for Reproducibility

For both academic and industrial laboratories, the unambiguous procurement of the correct isomer is paramount. The specific synthetic route to 3,6-dibromo-o-anisidine (CAS 1391053-79-4) using CuBr2 is distinct from those yielding other isomers . Therefore, purchasing this specific CAS number is essential for ensuring experimental reproducibility and avoiding costly failures associated with using a regioisomer with an unintended reactivity profile .

Application
Selection Property
Validation Focus
Ortho-substituted biaryl synthesis
3,6-dibromo pattern with ortho-bromine for steric control
Catalyst compatibility and reaction condition optimization
Regioselective aniline functionalization
Electronically distinct C–Br bonds enable sequential couplings
Order of bond activation and cross-coupling strategy
Cross-coupling methodology development
Strong EDG core challenges transmetalation step
Ligand design and rate-limiting step benchmarking
Isomer-specific sourcing
Defined synthetic route (CuBr₂) and unique CAS
Regiochemical identity confirmation and batch reproducibility
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